molecular formula C22H14BrNOS B11590083 6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11590083
M. Wt: 420.3 g/mol
InChI Key: MMLHVFADLFMJOB-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The compound’s structure includes a bromophenyl group, a dihydrobenzoindeno ring, and a thiazepinone moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multiple steps, including the formation of the benzoindeno ring and the introduction of the bromophenyl and thiazepinone groups. Common reagents used in the synthesis include bromine, phenyl derivatives, and thiazepinone precursors. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.

Scientific Research Applications

6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including improved cognitive function and reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-bromophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds.

Properties

Molecular Formula

C22H14BrNOS

Molecular Weight

420.3 g/mol

IUPAC Name

11-(3-bromophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14BrNOS/c23-14-7-5-6-13(12-14)22-19-20(15-8-1-2-9-16(15)21(19)25)24-17-10-3-4-11-18(17)26-22/h1-12,19,22H

InChI Key

MMLHVFADLFMJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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